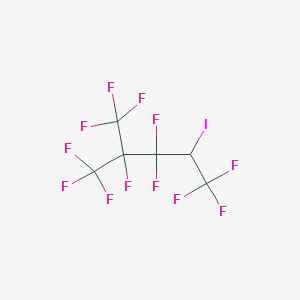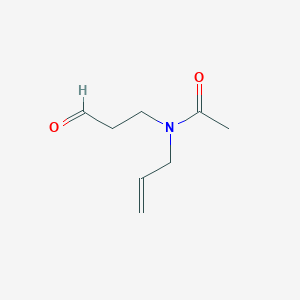![molecular formula C12H15BrO2S B14186399 1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide CAS No. 848864-23-3](/img/structure/B14186399.png)
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide is a quaternary ammonium compound with a unique structure that includes a thiolane ring and a hydroxyphenyl group
Preparation Methods
The synthesis of 1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide typically involves a quaternization reaction. This process can be described as a second-order nucleophilic substitution (SN2) reaction, where a tertiary amine reacts with an alkyl halide. The reaction is often carried out in polar aprotic solvents at elevated temperatures to enhance the reaction rate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide can be compared with other similar compounds such as:
1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)quinolin-1-ium bromide: This compound has a quinoline ring instead of a thiolane ring, which may affect its chemical properties and applications.
1-(2-(2-Hydroxyphenyl)-2-oxoethyl)-4-phenylpyrimidin-1-ium bromide: This compound has a pyrimidine ring and a phenyl group, which may influence its reactivity and biological activity. The uniqueness of this compound lies in its specific structure, which combines a thiolane ring with a hydroxyphenyl group, potentially offering distinct chemical and biological properties.
Properties
CAS No. |
848864-23-3 |
|---|---|
Molecular Formula |
C12H15BrO2S |
Molecular Weight |
303.22 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-(thiolan-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C12H14O2S.BrH/c13-11-5-3-10(4-6-11)12(14)9-15-7-1-2-8-15;/h3-6H,1-2,7-9H2;1H |
InChI Key |
XXKWACPRLBEOQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[S+](C1)CC(=O)C2=CC=C(C=C2)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


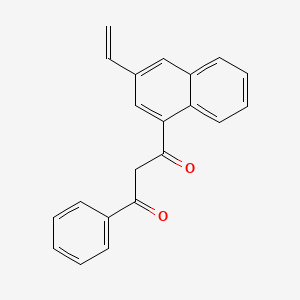
![8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole](/img/structure/B14186321.png)
![4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B14186328.png)
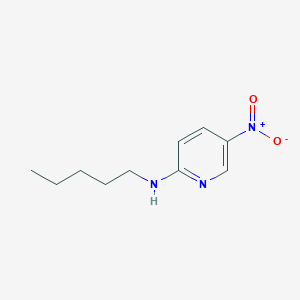
![3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B14186341.png)
![(3E)-3-[(2,6-Diethylphenyl)imino]-4,4,4-trifluoro-1-phenylbutan-1-one](/img/structure/B14186348.png)
![(2-Fluorophenyl)[4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methanone](/img/structure/B14186356.png)
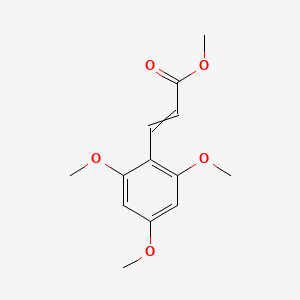
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B14186361.png)
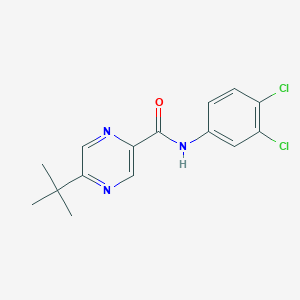
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethoxy]-4-oxobutanoate](/img/structure/B14186370.png)
![Ethyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B14186372.png)
